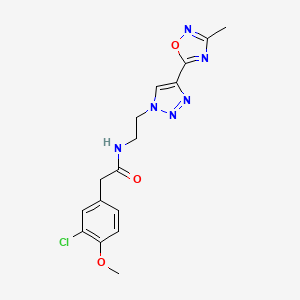

![molecular formula C12H17NO B2771893 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2175978-70-6](/img/structure/B2771893.png)

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

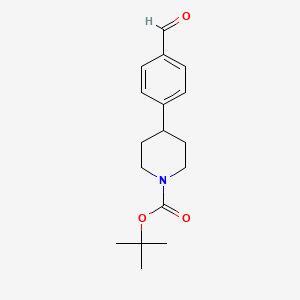

“2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is an organic compound that contains a cyclobutane ring, which is a four-membered ring structure. The compound also contains an amine group and a hydroxyl group . It’s worth noting that this compound is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

The molecular formula of “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is C12H17NO. The structure contains a cyclobutane ring, which is a four-membered ring structure . The compound also contains an amine group and a hydroxyl group.Chemical Reactions Analysis

The chemical reactions involving cyclobutane-containing compounds can be complex. The reactions often involve the formation of new C-C bonds, and the reactions can be catalyzed by a variety of organometallic complexes .Aplicaciones Científicas De Investigación

Stereochemistry and Synthesis

Research on cyclobutane derivatives, including compounds structurally related to 2-[(2,4-Dimethylphenyl)amino]cyclobutane-1-ol, has provided insights into stereochemistry and synthesis strategies. Studies have demonstrated the stereoselective synthesis of cyclobutane derivatives, highlighting their potential in creating highly rigid β-peptides. These derivatives have been shown to promote structure within molecules, evidenced by strong intramolecular hydrogen bonds that confer high rigidity, a characteristic valuable in drug design and molecular engineering (Izquierdo et al., 2005).

Structural Studies

Further studies have explored the planarity of the cyclobutane ring in specific derivatives, revealing a slightly distorted square-planar arrangement. This structural insight is crucial for understanding the molecular interactions and stability of cyclobutane-containing compounds (Shabir et al., 2020). Additionally, the synthesis and structural analysis of hybrid cyclobutane-proline γ,γ-peptides have shown defined conformations in solution, indicating potential applications in the development of novel bioactive compounds (Gutiérrez-Abad et al., 2011).

DNA Repair Mechanisms

Cyclobutane pyrimidine dimers are significant DNA photoproducts, and the study of cyclobutane derivatives has contributed to our understanding of DNA repair mechanisms. Photolyases, utilizing energy from visible light, break the cyclobutane ring of dimers, a process crucial for the repair of UV-induced DNA damage. This area of research highlights the biological importance of cyclobutane derivatives in cellular repair processes (Sancar, 1994).

Photopolymerization

The study of cyclobutane derivatives has also extended to photopolymerization reactions, particularly in the context of creating new materials. Research in this area explores the [2+2] photocycloaddition, demonstrating the potential of cyclobutane derivatives in synthesizing novel polymeric materials through light-induced reactions (Hasegawa et al., 1989).

Direcciones Futuras

The future directions for research on “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The unique structures of these compounds, including their strained cyclobutane rings, make them interesting subjects for research .

Propiedades

IUPAC Name |

2-(2,4-dimethylanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWJYVDOSSBSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCC2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)

![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)

![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)

![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)

![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)